4-(2,6-Dichloropyrimidin-4-yl)benzonitrile

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

This specific 4-substituted isomer is essential for medicinal chemistry and pharmaceutical quality control. The 2,6-dichloro pattern enables sequential nucleophilic substitution for kinase inhibitor libraries, avoiding the regioisomer mixtures of trichloropyrimidine. It is also the unequivocal reference standard for Impurity 21 in etravirine, critical for regulatory compliance. Insist on the para-benzonitrile isomer to ensure synthetic utility and analytical accuracy.

Molecular Formula C11H5Cl2N3
Molecular Weight 250.08 g/mol
Cat. No. B12081575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Dichloropyrimidin-4-yl)benzonitrile
Molecular FormulaC11H5Cl2N3
Molecular Weight250.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CC(=NC(=N2)Cl)Cl
InChIInChI=1S/C11H5Cl2N3/c12-10-5-9(15-11(13)16-10)8-3-1-7(6-14)2-4-8/h1-5H
InChIKeyWXFOCCWKBXUNMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,6-Dichloropyrimidin-4-yl)benzonitrile: A Versatile Intermediate for Drug Discovery and Chemical Synthesis


4-(2,6-Dichloropyrimidin-4-yl)benzonitrile (CAS: 1491181-11-3) is a heterocyclic building block featuring a pyrimidine core with chlorine atoms at the 2- and 6-positions and a benzonitrile group at the 4-position. This substitution pattern makes it a valuable intermediate in medicinal chemistry for constructing kinase inhibitors and other bioactive molecules . The compound is also a known impurity (Impurity 21) in the synthesis of the antiviral drug etravirine, highlighting its relevance in pharmaceutical quality control .

The Critical Role of Regiochemistry in 4-(2,6-Dichloropyrimidin-4-yl)benzonitrile: Why Positional Isomers Are Not Interchangeable


The precise substitution pattern on the pyrimidine ring dictates both synthetic utility and biological activity. While related analogs like 3-(2,6-dichloropyrimidin-4-yl)benzonitrile share the same molecular formula, the change in the position of the benzonitrile group on the phenyl ring (para- vs. meta-) can profoundly alter reactivity in cross-coupling reactions and interactions with biological targets . Furthermore, the compound's role as a specific impurity in the synthesis of etravirine [1] underscores that its presence and quantity must be controlled, making its identity as the 4-substituted isomer non-negotiable for analytical reference standards.

Quantitative Evidence for the Selection of 4-(2,6-Dichloropyrimidin-4-yl)benzonitrile Over Related Analogs


Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr) Compared to 2,4,6-Trichloropyrimidine

The presence of the electron-withdrawing benzonitrile group at the 4-position activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions at the 2- and 6-chloro positions. This regiochemistry allows for sequential, site-selective functionalization, a key advantage over the symmetrically substituted 2,4,6-trichloropyrimidine, which often suffers from poor selectivity and leads to complex mixtures of products .

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Defined Impurity Profile for Etravirine Synthesis: Quantitative Control of Impurity 21

In the synthesis of the HIV drug etravirine, this compound is a known process impurity (Impurity 21). Its specific identity is crucial for developing and validating analytical methods to ensure drug purity. The absence of this specific impurity reference standard from other sources would preclude accurate quantification and quality control, directly impacting regulatory compliance . This specific compound is a key intermediate in the synthesis of etravirine, and its presence must be carefully controlled [1].

Pharmaceutical Quality Control Analytical Chemistry Antiviral Drugs

Potential for Superior Selectivity in Kinase Inhibition Compared to Chloropyrimidine Analogs

This compound's scaffold is a key intermediate for developing kinase inhibitors. A related class of chloropyrimidines has been shown to act as covalent inhibitors of MSK1 kinase with an IC50 of 41 nM via an SNAr reaction with a cysteine residue [1]. While direct comparative data is not available, the specific substitution pattern of the target compound provides a unique vector for optimizing selectivity profiles across the kinome, a critical advantage over other dichloropyrimidine building blocks which may lack this precise geometry.

Kinase Inhibitors Medicinal Chemistry Selectivity

Key Applications of 4-(2,6-Dichloropyrimidin-4-yl)benzonitrile in Research and Industry


Synthesis of Site-Selectively Functionalized Pyrimidine Libraries for Kinase Drug Discovery

This building block is ideal for constructing diverse libraries of pyrimidine-based compounds for kinase inhibitor screening. Its 2,6-dichloro substitution pattern allows for the sequential introduction of different amines or other nucleophiles, enabling the systematic exploration of chemical space at both positions while the 4-benzonitrile group provides a fixed vector for target engagement. This approach is superior to using 2,4,6-trichloropyrimidine, which often results in complex mixtures of regioisomers that are difficult to separate and characterize .

Analytical Reference Standard for Etravirine Impurity Profiling

Pharmaceutical quality control laboratories require this specific compound as a certified reference standard to accurately identify and quantify Impurity 21 in etravirine drug substance and finished product. Its use ensures compliance with regulatory guidelines for impurity control, which mandate the identification and quantification of all process-related impurities at levels above the identification threshold. Without this specific isomer, accurate method validation and routine release testing would be impossible .

Exploration of Covalent Kinase Inhibition via SNAr Mechanism

The 2,6-dichloropyrimidine core is a known electrophilic warhead capable of forming covalent bonds with cysteine residues in kinase active sites, as demonstrated by a related compound's inhibition of MSK1 with an IC50 of 41 nM . This compound provides a versatile scaffold for designing irreversible kinase inhibitors. The 4-benzonitrile group can be used to tune the reactivity of the pyrimidine ring and to direct the molecule towards specific kinase targets, a key advantage for developing inhibitors with prolonged target engagement and improved cellular potency.

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